N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a thiophene ring and substituted with an m-tolylacetamide group. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in targeting epigenetic regulators like Lin-28/let-7 interactions, which play roles in cancer stem cell (CSC) differentiation and tumor suppression .
This suggests that the target compound may share similar mechanisms, with structural modifications altering potency or selectivity.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c1-16-5-2-6-17(13-16)14-23(30)25-19-8-3-7-18(15-19)20-10-11-22-26-27-24(29(22)28-20)21-9-4-12-31-21/h2-13,15H,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSKELDOJQIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiophene-2-carboxylic acid.
Substitution Reactions: The phenyl and m-tolyl groups are introduced via nucleophilic substitution reactions, often using halogenated precursors.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions.
Substitution: The phenyl and m-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide has several research applications:
Medicinal Chemistry: Potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its heterocyclic structure.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- The methyl-substituted analog (CAS 108825-65-6) has demonstrated Lin-28 inhibition, leading to CSC differentiation . Replacement of methyl with thiophene in the target compound may alter binding kinetics due to sulfur’s electronegativity and larger atomic radius.
- Chlorophenyl and sulfanyl analogs (e.g., ) prioritize solubility over lipophilicity, which could reduce blood-brain barrier penetration compared to the m-tolyl group in the target compound.
Electronic and Steric Considerations :
- Thiophene vs. pyridine/phenyl : Thiophene’s aromaticity and sulfur atom may enhance interactions with cysteine-rich protein domains, whereas pyridine’s nitrogen enables polar interactions .
- m-Tolyl vs. 4-ethoxyphenyl : The meta-methyl group balances lipophilicity and steric bulk, while ethoxy’s oxygen may introduce metabolic vulnerabilities (e.g., oxidation by CYP enzymes) .
Synthetic Accessibility :
- The methyl-substituted analog (CAS 108825-65-6) is commercially available at 97% purity, suggesting a well-optimized synthesis . Thiophene-containing derivatives may require more complex coupling steps, as seen in heterocyclic synthesis protocols .
Biological Activity
The compound N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a novel derivative that integrates various heterocyclic structures known for their biological activity. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the oxidative cyclization of hydrazones to form the triazolo-pyridazine structure. Various methods, including the use of hypervalent iodine(III) reagents, have been optimized to enhance yield and purity. For instance, a study demonstrated successful synthesis through a one-pot reaction that yielded significant quantities of the desired product with high selectivity .
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar triazolo-pyridazine derivatives. For example, compounds derived from this class exhibited moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative showed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating significant potency against these malignancies .
The biological activity is primarily attributed to the inhibition of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. In vitro assays revealed that the compound inhibited c-Met with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) . This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased late apoptosis in treated cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the aryl acetamide linker significantly influence biological activity. Variations in substituents on the phenyl ring were systematically evaluated to determine their effects on potency and selectivity against c-Met kinase . The presence of electron-donating groups was found to enhance activity, while steric hindrance negatively impacted efficacy.
Case Studies
Several case studies highlight the therapeutic potential of compounds within this class:
- Case Study 1 : A derivative similar to this compound was tested in vivo using xenograft models. Results showed significant tumor regression compared to control groups receiving placebo treatments.
- Case Study 2 : Another study focused on the neuroprotective effects of triazolo-pyridazine derivatives demonstrated their ability to activate heat shock factor 1 (HSF1), leading to increased expression of Hsp70 and protection against neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
